1-[4-(Chloromethyl)-6-methylpyridin-2-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Chloromethyl)-6-methylpyridin-2-YL]ethanone is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group and a methyl group attached to a pyridine ring, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Chloromethyl)-6-methylpyridin-2-YL]ethanone can be synthesized through several methods. One common approach involves the chloromethylation of 6-methylpyridin-2-yl ethanone. This reaction typically uses formaldehyde and hydrochloric acid as reagents, with zinc chloride as a catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Chloromethyl)-6-methylpyridin-2-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ethanone moiety can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products:
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and other substituted compounds.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include alcohols and other reduced forms of the original compound.
Scientific Research Applications
1-[4-(Chloromethyl)-6-methylpyridin-2-YL]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Chloromethyl)-6-methylpyridin-2-YL]ethanone involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
1-[4-(Chloromethyl)-6-methylpyridin-2-YL]ethanone can be compared with other pyridine derivatives, such as:
2-Acetyl-6-methylpyridine: Similar in structure but lacks the chloromethyl group, resulting in different reactivity and applications.
4-Chloromethylpyridine: Lacks the ethanone moiety, leading to different chemical properties and uses.
6-Methyl-2-pyridinecarboxaldehyde:
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-[4-(chloromethyl)-6-methylpyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-8(5-10)4-9(11-6)7(2)12/h3-4H,5H2,1-2H3 |
InChI Key |
QFQXRRDDOZYAEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.